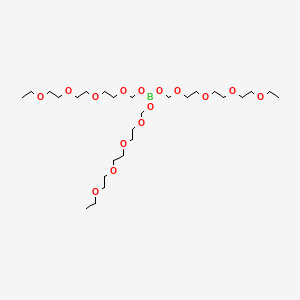
Propan-2-yl 3-acetamidopropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 3-acetamidopropane-1-sulfonate is an organic compound with a unique structure that combines an isopropyl group, an acetamido group, and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-acetamidopropane-1-sulfonate typically involves the reaction of isopropylamine with 3-chloropropane-1-sulfonyl chloride, followed by acetylation of the resulting amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
-
Step 1: Formation of the sulfonamide
Reactants: Isopropylamine, 3-chloropropane-1-sulfonyl chloride
Conditions: Base (triethylamine), solvent (dichloromethane), room temperature
Product: Propan-2-yl 3-chloropropane-1-sulfonamide
-
Step 2: Acetylation
Reactants: Propan-2-yl 3-chloropropane-1-sulfonamide, acetic anhydride
Conditions: Base (pyridine), solvent (dichloromethane), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Propan-2-yl 3-acetamidopropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Thiol or amine derivatives
科学研究应用
Propan-2-yl 3-acetamidopropane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Propan-2-yl 3-acetamidopropane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- Propan-2-yl 3-chloropropane-1-sulfonate
- Propan-2-yl 3-aminopropane-1-sulfonate
- Propan-2-yl 3-hydroxypropane-1-sulfonate
Uniqueness
Propan-2-yl 3-acetamidopropane-1-sulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H17NO4S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
propan-2-yl 3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C8H17NO4S/c1-7(2)13-14(11,12)6-4-5-9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
InChI 键 |
PDCGZVQYPZZYOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OS(=O)(=O)CCCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


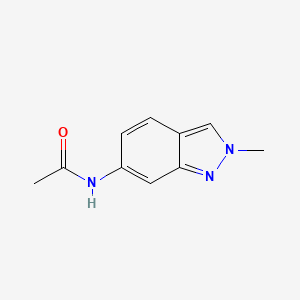
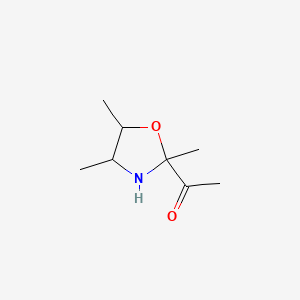
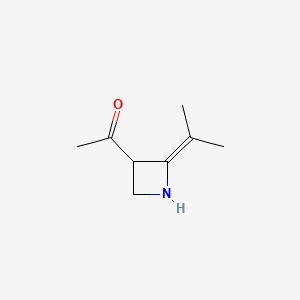
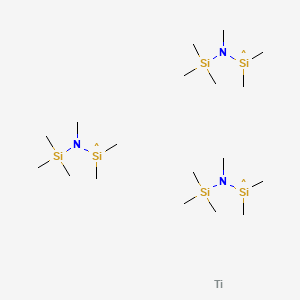
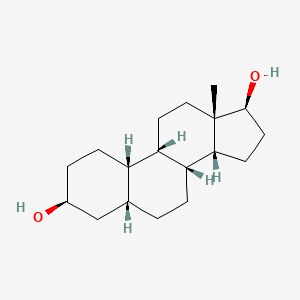

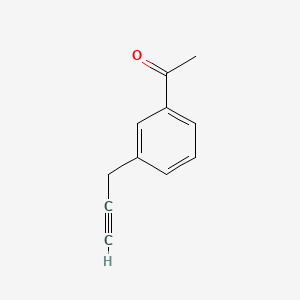
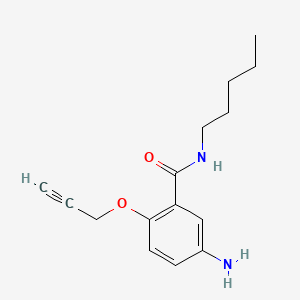
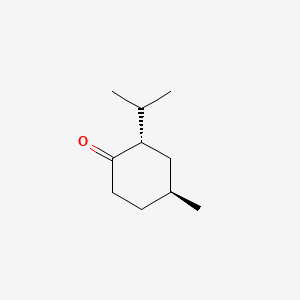
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
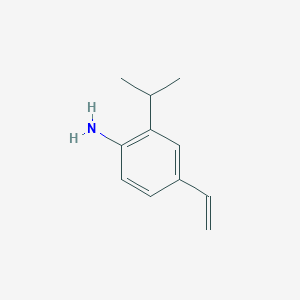
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
